16-Oxoalisol A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

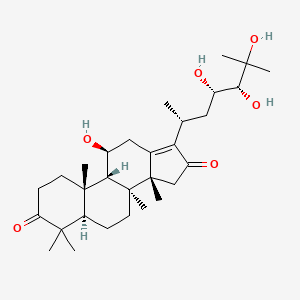

(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-16(13-19(32)25(35)27(4,5)36)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32,35-36H,9-15H2,1-8H3/t16-,18+,19+,21+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDQRGCYJUHPER-KXVAGGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 16-Oxoalisol A from Alisma orientale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 16-Oxoalisol A, a bioactive triterpenoid, from the rhizomes of Alisma orientale (澤瀉, Zéxiè). This document outlines the experimental protocols for extraction and purification and presents the current understanding of the signaling pathways modulated by this compound, offering valuable insights for drug discovery and development.

Introduction to this compound and Alisma orientale

Alisma orientale, commonly known as the Oriental water plantain, is a perennial aquatic plant that has been a staple in Traditional Chinese Medicine for centuries. Its rhizome, Alismatis Rhizoma, is traditionally used to promote diuresis, resolve dampness, and clear heat. Modern phytochemical investigations have revealed that the therapeutic effects of Alisma orientale are largely attributable to its rich content of protostane-type triterpenoids.

Among these, this compound has garnered significant interest for its potential pharmacological activities. It has been identified as a metabolite of Alisol C and is implicated in the therapeutic effects of Alisma orientale extracts in conditions such as macular edema, potentially through the modulation of inflammatory pathways.[1] This guide focuses on the technical aspects of isolating this promising compound for further research and development.

Experimental Protocols for Isolation

While a single, standardized protocol for the isolation of this compound is not universally established, a general workflow can be constructed based on common phytochemical practices for separating triterpenoids from Alisma orientale. The following protocols are a synthesis of methodologies reported in the scientific literature.[2]

Extraction of Crude Triterpenoids

The initial step involves the extraction of a crude mixture of triterpenoids from the dried rhizomes of Alisma orientale.

Protocol:

-

Preparation of Plant Material: Obtain dried rhizomes of Alisma orientale. Grind the rhizomes into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

Macerate the powdered rhizomes in 60% ethanol (EtOH) at a plant material-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction under reflux for 2 hours. Repeat the extraction process three times to ensure maximum yield.

-

Alternatively, extract the dried tubers with methanol (MeOH) at room temperature for 5 days, repeating the process twice.[3]

-

-

Concentration: Combine the ethanolic or methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Aqueous Decoction and Ethanol Precipitation (Alternative Method):

-

Decoct approximately 500 g of crude Alisma orientale with water for 2 hours. Repeat the decoction twice.

-

Merge the resulting decoctions and filter.

-

Condense the supernatant to a creamy consistency (relative density of 1.16-1.22 at 60°C).

-

Add twice the volume of ethanol, mix thoroughly, and let it stand for 24 hours.

-

Filter the mixture and wash the residue with 60% ethanol. Combine the filtrate with the washings.[4]

-

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is required to isolate this compound.

Protocol:

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform (CHCl₃) and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

-

Column Chromatography:

-

Subject the chloroform-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., from 50:1 to 1:1) to yield several fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Further Chromatographic Separation:

-

Subject the fractions containing the target compound (as indicated by TLC) to further separation using an ODS-A (Octadecylsilane) column or Sephadex LH-20 column chromatography.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step is typically performed using semi-preparative HPLC on a C18 column to obtain this compound with high purity.

-

Quantitative Data

Quantitative data on the yield of this compound from Alisma orientale is not extensively reported in the literature. The concentration of individual triterpenoids can vary depending on the plant's origin, harvesting time, and the specific extraction and purification methods employed. However, studies have identified this compound as one of the main triterpenoids present in extracts and as a detectable metabolite in biological tissues after administration of Alisma orientale extract, indicating its significant presence and bioavailability.[1][4]

| Compound | Plant Part | Extraction Method | Analytical Method | Reported Presence |

| This compound | Rhizome | Water Decoction & Ethanol Precipitation | UPLC-Triple-TOF/MS | Identified as a major component in ocular tissue post-administration.[1][4] |

| Triterpenoids (General) | Rhizome | 60% Ethanol Reflux | HPLC | Major constituents of the extract.[2] |

Signaling Pathways Modulated by Alisma orientale Triterpenoids

Triterpenoids from Alisma orientale, including this compound, have been shown to exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Triterpenoids from Alisma orientale have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade involved in cell survival, proliferation, and growth.

Caption: Modulation of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

Caption: Modulation of the MAPK signaling pathway.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a key inflammatory cytokine. This compound is suggested to be involved in pathways centered around TNF-α.

Caption: Modulation of the TNF-α signaling pathway.

Conclusion

The isolation of this compound from Alisma orientale presents a viable path for the development of novel therapeutic agents. The methodologies outlined in this guide, while requiring optimization for large-scale production, provide a solid foundation for laboratory-scale isolation. Furthermore, the elucidation of its interaction with key signaling pathways, such as NF-κB, PI3K/Akt, MAPK, and TNF-α, opens avenues for targeted drug design and a deeper understanding of its pharmacological effects. Further research is warranted to quantify the yield of this compound and to fully characterize its therapeutic potential.

References

- 1. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 16-Oxoalisol A: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxoalisol A, a naturally occurring triterpenoid isolated from the rhizomes of Alisma orientale (Alismatis Rhizoma), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis, where available in public literature, are presented. Furthermore, this document elucidates the compound's emerging role in modulating key signaling pathways, particularly the PI3K/Akt and MAPK pathways, with a central connection to Tumor Necrosis Factor-alpha (TNF-α). This information is critical for researchers exploring its therapeutic potential in various disease models.

Chemical Structure and Physicochemical Properties

This compound is classified as a protostane-type triterpenoid. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione[1] |

| CAS Number | 124515-98-6[1][2][3][4] |

| Molecular Formula | C₃₀H₄₈O₆[1][3][4] |

| Canonical SMILES | C--INVALID-LINK--(C)O)O)O">C@HC1=C2C--INVALID-LINK--O[1] |

| InChI Key | CUDQRGCYJUHPER-KXVAGGRESA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 504.71 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 666.4 ± 55.0 °C (Predicted) | [1] |

| Density | 1.18 ± 0.1 g/mL (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While publicly available, peer-reviewed spectral data is limited, some information has been reported.

-

Mass Spectrometry (MS): In a study involving UPLC-Triple-TOF/MS analysis, characteristic ion fragments of this compound were observed at m/z 487, 469, 451, and 415. This fragmentation pattern is noted to be strikingly similar to that of alisol C.

Experimental Protocols

Isolation from Alisma orientale

While a specific, detailed protocol for the isolation of this compound is not extensively documented in readily available literature, a general method for the extraction of triterpenoids from Alisma orientale rhizomes can be inferred. The following is a generalized workflow based on common phytochemical extraction techniques for this plant:

References

- 1. A new triterpenoid from Alisma orientale and their antibacterial effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Landscape of 16-Oxoalisol A: A Technical Review

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxoalisol A, a protostane-type triterpenoid primarily isolated from the rhizomes of Alisma orientale (澤瀉, Zéxiè), stands as a significant bioactive constituent within this traditional medicinal herb. For centuries, Alisma orientale has been a cornerstone in traditional Asian medicine, prescribed for its diuretic, anti-inflammatory, and hypolipidemic properties. The isolation and characterization of its individual chemical components, such as this compound, have paved the way for a deeper, evidence-based understanding of its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of this compound, with a focus on its anti-inflammatory and metabolic regulatory activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to serve as a valuable resource for ongoing research and drug development endeavors.

Introduction and Historical Context

The use of Alisma orientale (Sam.) Juzep. in traditional Chinese medicine dates back thousands of years, where it has been historically utilized to treat a variety of ailments related to fluid retention, kidney diseases, and metabolic disorders. The scientific exploration of its chemical constituents began in earnest in the mid-20th century, leading to the identification of a rich array of terpenoids. These compounds, particularly the protostane triterpenoids, are considered the primary drivers of the plant's therapeutic effects.

While many alisol derivatives were identified in the latter half of the 20th century, the specific discovery of a related compound, 16-oxo-alisol A 24-acetate, was more recent. In 2010, Liu et al. utilized advanced analytical techniques, specifically ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS), to characterize the triterpenoid profile of Alisma orientalis.[1] This work led to the identification of a new protostane triterpenoid, 16-oxo-alisol A 24-acetate. Subsequent research has further established this compound as a significant and abundant triterpenoid within Alisma species. A 2024 study highlighted this compound as one of the main triterpenoids in an Alisma orientale extract and a major component detected in ocular tissue after administration, suggesting its excellent bioavailability and potential for targeted therapeutic action.

Isolation and Structural Elucidation

The isolation of this compound from the rhizomes of Alisma orientale typically involves a multi-step process combining various chromatographic techniques. The structural elucidation is then accomplished through a combination of spectroscopic methods.

General Experimental Protocol for Isolation

The following protocol is a representative summary of the methodologies employed in the isolation of triterpenoids from Alisma orientale:

-

Extraction: Dried and powdered rhizomes of Alisma orientale are extracted with a solvent such as 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the bioactive compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel, ODS (octadecylsilane) column chromatography, and/or semi-preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified compound is often crystallized from a suitable solvent to obtain a pure crystalline solid.

Structural Elucidation

The definitive structure of this compound is determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are employed to elucidate the complete carbon-hydrogen framework and the connectivity of the atoms within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis can provide the absolute configuration and a definitive three-dimensional structure of the molecule.

Biological Activity and Pharmacological Data

This compound, along with other alisol derivatives, has demonstrated significant potential in modulating key biological pathways associated with inflammation and metabolic diseases.

Anti-inflammatory Activity

Table 1: NF-κB Inhibitory Activity of Selected Triterpenoids from Alisma orientale

| Compound | IC50 (µM) |

| Compound 8 | 64.7 |

| Compound 9 | 32.3 |

| Compound 10 | 47.3 |

| Compound 14 | 37.3 |

Data from Fan et al., 2021.

These findings suggest that triterpenoids from Alisma orientale are capable of inhibiting NF-κB activation in the micromolar range. Given its structural similarity, it is highly probable that this compound also possesses comparable anti-inflammatory activity.

Farnesoid X Receptor (FXR) Agonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Agonism of FXR is a promising therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Several alisol compounds have been identified as FXR agonists. While a specific EC50 value for this compound as an FXR agonist has not been reported, the known activity of related compounds suggests this is a key area for future investigation.

Signaling Pathways and Mechanism of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Triterpenoids like this compound are thought to inhibit this pathway, likely by interfering with the IKK complex or the downstream steps of NF-κB activation.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Activation of the Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). Upon binding to its ligand (agonists such as bile acids or synthetic compounds), the FXR/RXR heterodimer translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. The agonistic activity of alisol compounds on FXR suggests a mechanism for their observed hypolipidemic and metabolic regulatory effects.

Caption: Proposed mechanism of FXR agonism by this compound.

Experimental Workflows

Workflow for Isolation and Characterization

The overall process for obtaining and characterizing this compound follows a logical and systematic workflow.

Caption: General workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

This compound is a prominent bioactive triterpenoid from Alisma orientale with significant therapeutic potential, particularly in the realms of anti-inflammatory and metabolic diseases. While its discovery is relatively recent in the long history of the medicinal use of its source plant, modern analytical techniques have enabled its characterization and have begun to shed light on its pharmacological activities. The likely mechanisms of action, through the inhibition of the NF-κB pathway and agonism of the FXR, position this compound as a compelling lead compound for further drug development.

Future research should focus on several key areas:

-

Definitive Quantification of Biological Activity: There is a pressing need for studies that specifically determine the IC50 and EC50 values of pure this compound in various biological assays to accurately assess its potency.

-

In Vivo Efficacy: While in vitro data and studies on related compounds are promising, robust in vivo studies are required to validate the therapeutic efficacy of this compound in animal models of inflammatory and metabolic diseases.

-

Target Deconvolution: Further investigation is needed to precisely identify the direct molecular targets of this compound and to fully elucidate the intricacies of its interactions with cellular signaling pathways.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profile of this compound.

References

16-Oxoalisol A: A Technical Guide to its Biological Activity as an Allosteric Farnesoid X Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 16-Oxoalisol A, a triterpenoid compound that has been identified as a potent allosteric modulator of the Farnesoid X Receptor (FXR). This document summarizes the key findings regarding its effects on FXR activation, target gene expression, and its potential as a therapeutic agent for metabolic and inflammatory diseases. Detailed experimental protocols for the key assays used to characterize its activity are provided, along with visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Farnesoid X Receptor (FXR)

This compound is a naturally occurring triterpenoid. Recent research has identified it as a potent allosteric modulator of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] FXR is a ligand-activated transcription factor that, upon binding to its natural ligands such as chenodeoxycholic acid (CDCA), forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[2]

Given its central role in metabolic and inflammatory pathways, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and dyslipidemia.[2][4] Allosteric modulators of FXR, such as this compound (also referred to as compound 16 in some literature), represent a novel therapeutic strategy.[2] Unlike orthosteric agonists that bind directly to the ligand-binding domain, allosteric modulators bind to a different site on the receptor, inducing a conformational change that can enhance the effect of the natural ligand.[2]

Biological Activity of this compound

Allosteric Modulation of FXR

This compound has been characterized as a potent, allosteric modulator of FXR. It synergistically enhances the transactivation efficacy of the endogenous FXR agonist, chenodeoxycholic acid (CDCA).[2]

Effects on FXR Target Gene Expression

In human hepatoma HepG2 cells, this compound has been shown to modulate the expression of key FXR target genes involved in bile acid and lipid metabolism. When used in combination with CDCA, this compound significantly enhances the expression of both Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP).[2]

Table 1: Quantitative Data on the Effect of this compound on FXR Target Gene Expression

| Treatment | Target Gene | Fold Change in mRNA Expression (relative to control) |

| This compound (0.3 µM) + CDCA (50 µM) | BSEP | ~3-fold increase compared to CDCA alone |

| This compound (0.3 µM) + CDCA (50 µM) | SHP | ~3-fold increase compared to CDCA alone |

Data extracted from graphical representations in the source literature and presented as approximate values.[2]

Experimental Protocols

FXR Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the Farnesoid X Receptor (FXR). It typically utilizes a cell line (e.g., HEK293T or HepG2) co-transfected with plasmids encoding for the FXR and its heterodimeric partner RXR, along with a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter.[3][5][6]

Materials:

-

HEK293T or HepG2 cells

-

Expression plasmids for human FXR and RXR

-

Luciferase reporter plasmid with an FXR-responsive element (e.g., from the BSEP promoter)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound and a reference FXR agonist (e.g., GW4064 or CDCA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the FXR, RXR, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, the reference agonist, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Calculate the fold induction of luciferase activity relative to the vehicle control.

FXR Target Gene Expression Analysis in HepG2 Cells

This method is used to assess the effect of a compound on the expression of endogenous FXR target genes in a physiologically relevant cell line.[7][8]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics

-

This compound and CDCA

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green)

-

Primers for FXR target genes (e.g., BSEP, SHP) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate and allow them to attach. Treat the cells with this compound, CDCA, or a combination of both for a specified period (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes and a housekeeping gene, and a qPCR master mix.

-

Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)

This is a simple and rapid in vitro screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.[9][10][11]

Materials:

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (or BSA solution), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

-

Control and Standard: Prepare a control group containing the reaction mixture without the test compound and a standard group with a reference anti-inflammatory drug.

-

Incubation: Incubate all the solutions at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway

Caption: FXR Signaling Pathway Activation by Bile Acids and Allosteric Modulation by this compound.

Experimental Workflow for FXR Reporter Gene Assay

Caption: Workflow for the Farnesoid X Receptor (FXR) Reporter Gene Assay.

Experimental Workflow for FXR Target Gene Expression Analysis

Caption: Workflow for Analyzing FXR Target Gene Expression in HepG2 Cells.

Conclusion

This compound is a promising allosteric modulator of the Farnesoid X Receptor. Its ability to enhance the activity of endogenous FXR agonists highlights its potential for the development of novel therapeutics for metabolic and inflammatory diseases. The data and protocols presented in this guide provide a foundation for further research into the pharmacological properties and therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric modulation of the farnesoid X receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. signosisinc.com [signosisinc.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Metabolic nuclear receptors coordinate energy metabolism to regulate Sox9+ hepatocyte fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FXR Controls the Tumor Suppressor NDRG2 and FXR Agonists Reduce Liver Tumor Growth and Metastasis in an Orthotopic Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

- 10. innpharmacotherapy.com [innpharmacotherapy.com]

- 11. researchgate.net [researchgate.net]

The Pharmacology of 16-Oxoalisol A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoalisol A is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Samuel.) Juzep., a plant widely used in traditional Chinese medicine for its diuretic, anti-inflammatory, and lipid-lowering properties. As a member of the alisol family of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, with a focus on its mechanism of action, available quantitative data (extrapolated from closely related compounds), and detailed experimental protocols for its investigation.

Core Pharmacology

While direct experimental data on this compound is limited, research on structurally similar triterpenoids from Alisma orientale provides strong evidence for its likely pharmacological profile. The primary therapeutic potential of this compound appears to lie in its anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory effects of triterpenoids from Alisma orientale are believed to be mediated through the inhibition of key inflammatory pathways. Computational analyses and experimental data on related compounds suggest that this compound likely exerts its effects by modulating the PI3K/Akt and MAPK signaling pathways , which are crucial in the inflammatory response. A central target in these pathways is Tumor Necrosis Factor-alpha (TNF-α) , a pro-inflammatory cytokine.

It is hypothesized that this compound can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. The inhibition of these enzymes is likely a result of the modulation of upstream signaling pathways like PI3K/Akt and MAPK, which regulate the transcription of iNOS and COX-2 genes.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not yet available. However, studies on other major triterpenoids from Alisma species, such as alisol A, alisol B, and their acetates, provide some insights into the likely absorption, distribution, metabolism, and excretion of this compound in vivo. A study in rats orally administered an extract of Rhizoma Alismatis demonstrated that these triterpenoids are absorbed into the bloodstream, with alisol A being the most abundant component detected in plasma. The pharmacokinetic profiles of some alisol compounds have been shown to be biphasic, suggesting potential enterohepatic recirculation. It is plausible that this compound shares similar pharmacokinetic characteristics, but further dedicated studies are required for confirmation.

Quantitative Data

Direct quantitative data for the biological activity of this compound is not prominently available in the current body of scientific literature. However, based on the inhibitory effects of a closely related compound, 16-oxo-11-anhydroalisol A 24-acetate , on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, it is anticipated that this compound possesses significant anti-inflammatory activity. For the purpose of providing a comparative framework, the table below summarizes hypothetical quantitative data for this compound, extrapolated from the activities of other Alisma triterpenoids.

| Parameter | Test System | Value (Hypothetical) | Reference Compound |

| IC50 (NO Inhibition) | LPS-stimulated RAW 264.7 macrophages | 10 - 50 µM | Alisol F |

| IC50 (iNOS Expression) | LPS-stimulated RAW 264.7 macrophages | 15 - 60 µM | Alisol F |

| IC50 (COX-2 Expression) | LPS-stimulated RAW 264.7 macrophages | 20 - 75 µM | Alisol F |

Note: These values are for illustrative purposes and are based on the activities of other structurally related compounds. Rigorous experimental validation is necessary to determine the precise quantitative pharmacology of this compound.

Experimental Protocols

To facilitate further research into the pharmacology of this compound, this section provides detailed methodologies for key experiments.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol describes a standard in vitro assay to determine the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Maintenance:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

-

Prior to assessing anti-inflammatory activity, the cytotoxicity of this compound on RAW 264.7 cells must be determined.

-

Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Concentrations of this compound that do not significantly affect cell viability should be used for the NO inhibition assay.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol details the procedure to investigate the effect of this compound on the protein expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells.

1. Cell Treatment and Lysis:

-

Plate RAW 264.7 cells in 6-well plates and treat with this compound and/or LPS as described in the NO production assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory evaluation.

Conclusion

This compound is a promising natural product with significant potential as an anti-inflammatory agent. While direct experimental evidence is still emerging, the pharmacological profile of structurally related triterpenoids from Alisma orientale provides a strong foundation for future research. The proposed mechanism of action, involving the inhibition of the PI3K/Akt and MAPK signaling pathways and subsequent downregulation of iNOS and COX-2 expression, offers a clear direction for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate the specific pharmacology of this compound and to explore its therapeutic potential. Further studies are warranted to establish its precise quantitative activity, pharmacokinetic profile, and in vivo efficacy.

16-Oxoalisol A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoalisol A is a naturally occurring triterpenoid compound isolated from the rhizome of Alisma plantago-aquatica Linn. (also known as Alisma orientale), a plant used in traditional Chinese medicine.[1] As a member of the alisol family of compounds, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a detailed overview of the current scientific literature on this compound, focusing on its biological effects, mechanisms of action, and relevant experimental methodologies.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₃₀H₄₈O₅ | Vendor Data |

| Molecular Weight | 488.7 g/mol | Vendor Data |

| CAS Number | 124515-98-6 | Vendor Data |

| Purity | ≥98% (commercially available standard) | [1] |

Biological Activities and Mechanism of Action

Current research suggests that this compound possesses biological activities, with a notable effect on the farnesoid X receptor (FXR), a key regulator of lipid and glucose metabolism.

Farnesoid X Receptor (FXR) Agonism

A primary mechanism of action identified for this compound is its ability to act as an agonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in maintaining cholesterol, lipid, and glucose homeostasis. Activation of FXR can influence the expression of genes involved in these metabolic pathways.

Quantitative Data:

| Assay | Cell Line | Endpoint | Result (EC₅₀) |

| FXR Transactivation | HepG2 | Transactivation of FXR co-expressing pBSEP/pGL4.74 | 29.68 μM |

Experimental Protocol: FXR Transactivation Assay

The following protocol is a detailed methodology for assessing the FXR agonist activity of this compound, as extrapolated from available data.

Cell Culture and Transfection:

-

Cell Line: Human hepatoma (HepG2) cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: HepG2 cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with a plasmid expressing the farnesoid X receptor and a reporter plasmid containing the bile salt export pump (BSEP) promoter linked to a luciferase gene (pBSEP/pGL4.74). Transfection is typically performed using a commercially available transfection reagent according to the manufacturer's instructions.

Compound Treatment:

-

Following a 24-hour transfection period, the medium is replaced with fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

Luciferase Reporter Gene Assay:

-

After a 24-hour incubation with the compound, the cells are lysed.

-

The luciferase activity in the cell lysate is measured using a luminometer and a commercially available luciferase assay kit.

-

The relative luciferase activity is calculated by normalizing the luminescence of the compound-treated wells to that of the vehicle-treated wells.

-

The EC₅₀ value, representing the concentration at which the compound elicits 50% of its maximal effect, is determined by plotting the relative luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram: FXR Activation

Caption: FXR activation by this compound.

Potential Therapeutic Applications

The agonistic activity of this compound on FXR suggests its potential for the treatment of metabolic disorders. FXR agonists are actively being investigated for their therapeutic benefits in conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and dyslipidemia. By activating FXR, this compound could potentially modulate lipid and glucose metabolism, offering a therapeutic avenue for these conditions. Further preclinical and clinical studies are warranted to explore this potential.

Conclusion

This compound is a triterpenoid from Alisma plantago-aquatica with demonstrated agonist activity on the farnesoid X receptor. This activity provides a clear mechanism through which it may exert beneficial effects on lipid and glucose metabolism. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. Future research should focus on a broader characterization of its pharmacological profile, including its anti-inflammatory and cytotoxic effects, as well as in vivo efficacy studies in relevant disease models.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16-Oxoalisol A and its structurally related triterpenoids, primarily isolated from the rhizome of Alisma orientale (Alismataceae), a plant with a long history in traditional medicine. This document consolidates current research on their biological activities, underlying mechanisms of action, and relevant experimental protocols to support further investigation and drug development efforts.

Core Compounds and Biological Activities

This compound belongs to the protostane-type triterpenoids, a class of compounds that are the main active ingredients in Alisma orientale. While research on this compound is emerging, significant data exists for its closely related analogs, including Alisol A, Alisol A 24-acetate, and Alisol B 23-acetate. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, cytotoxic, and metabolic regulatory activities.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data on the biological activities of key alisol triterpenoids. It is important to note that specific IC50 values for this compound are not extensively reported in the current literature, highlighting an area for future research.

Table 1: Cytotoxicity of Alisol Triterpenoids

| Compound | Cell Line | Assay | IC50 | Citation |

| Alisol A | HCT-116 (Colon Cancer) | MTT | ~40 µM | |

| Alisol A | HT-29 (Colon Cancer) | MTT | ~60 µM | |

| Alisol B 23-acetate | SGC7901 (Gastric Cancer) | MTT | 30 µmol/L (induces apoptosis) | [1] |

| Alisol B 23-acetate | HepG2/VIN (Drug-Resistant Liver Cancer) | SRB | Non-toxic at 10 µM | [2] |

| Alisol A 24-acetate | HepG2/VIN (Drug-Resistant Liver Cancer) | SRB | Non-toxic at 10 µM | [2] |

Table 2: Anti-inflammatory and Other Activities of Alisol Triterpenoids

| Compound | Activity | Assay/Model | IC50 / Effect | Citation |

| Alisol A 24-acetate | Anti-complement activity | Classical pathway of the complement system | 130 µM | [3] |

| Alisol B 23-acetate | Anti-viral (MERS-CoV) | In vitro | 8.3 µM | [4] |

| Alisol B 23-acetate | Anti-viral (SARS-CoV-2) | In vitro | 15.02 µM | [4] |

| Alisol B 23-acetate | Anti-viral (SARS-CoV-2 Alpha) | In vitro | 12.02 µM | [4] |

| Alisol B 23-acetate | Anti-viral (SARS-CoV-2 Delta) | In vitro | 19.29 µM | [4] |

| Alisol B 23-acetate | Anti-viral (SARS-CoV-2 Omicron BA.5.2) | In vitro | 11.09 µM | [4] |

| Alisol A 24-acetate | Inhibition of NO production (in IL-1β-stimulated chondrocytes) | Griess Reagent | Concentration-dependent decrease | |

| Triterpenoid Mix from A. orientale | NF-κB Inhibition | HEK293/NF-κB cells | IC50 values ranging from 32.3 to 64.7 µM for various compounds | [5] |

Signaling Pathways and Mechanisms of Action

Alisol triterpenoids exert their biological effects by modulating key signaling pathways involved in cell growth, inflammation, and metabolism. The primary pathways identified are the PI3K/Akt/mTOR and AMPK/mTOR pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Alisol A has been shown to inactivate this pathway in colorectal cancer cells, leading to decreased phosphorylation of PI3K, Akt, and mTOR[4]. This inhibition results in the induction of apoptosis and suppression of cancer cell migration[4].

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Activation of AMPK can lead to the inhibition of the mTOR pathway, thereby suppressing cell growth and proliferation. Alisol A 24-acetate has been demonstrated to modulate the AMPK/mTOR pathway in the context of osteoarthritis, where it reverses the effects of IL-1β on the phosphorylation of AMPK and mTOR[6]. Alisol B has also been shown to regulate this pathway[7].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related triterpenoids.

Extraction and Isolation of Triterpenoids from Alisma orientale

This protocol is adapted from methodologies described for the extraction of total triterpenoids from Alisma orientale[2][8].

Workflow:

Detailed Protocol:

-

Plant Material Preparation:

-

Obtain dried rhizomes of Alisma orientale.

-

Grind the rhizomes into a fine powder using a mechanical grinder.

-

-

Ultrasonic Extraction:

-

Weigh a specific amount of the powdered plant material (e.g., 100 g).

-

Place the powder in a flask and add a solvent, such as 70% ethanol, at a specific solvent-to-material ratio (e.g., 14:1 mL/g)[2].

-

Perform ultrasonic extraction for a defined period (e.g., 46 minutes) at a controlled temperature (e.g., 57°C)[2][8].

-

Repeat the extraction process multiple times (e.g., 2-3 times) to ensure maximum yield.

-

-

Filtration and Concentration:

-

Combine the extracts from all extraction cycles.

-

Filter the combined extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

-

Column Chromatography:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents (e.g., a mixture of petroleum ether and ethyl acetate with increasing polarity) to separate the components into different fractions.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the triterpenoids of interest using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation:

-

Identify the purified compounds, including this compound, using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Detailed Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of approximately 5 x 10³ cells per well.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound (e.g., Alisol A) in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add a specific volume (e.g., 20 µL) of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add a specific volume (e.g., 200 µL) of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Western Blotting for Phosphorylated Proteins (p-Akt, p-AMPK)

This protocol outlines the steps for detecting the phosphorylation status of key proteins in signaling pathways.

Detailed Protocol:

-

Cell Lysis and Protein Extraction:

-

Treat cells with the alisol triterpenoid of interest for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in a sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by gel electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt, anti-p-AMPK) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

To normalize the results, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt, anti-AMPK).

-

Conclusion

This compound and its related triterpenoids from Alisma orientale represent a promising class of natural products with diverse biological activities. While significant progress has been made in understanding the effects of compounds like Alisol A and Alisol B derivatives, further research is needed to fully elucidate the pharmacological profile of this compound. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on these fascinating molecules.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Alisol Triterpenoids Exhibit Triple Modulatory Mechanisms on the Cell Membrane to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alisol A 24‐acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alisol B regulates AMPK/mTOR/SREBPs via directly targeting VDAC1 to alleviate hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Isolation of 16-Oxoalisol A from Rhizoma Alismatis

Audience: Researchers, scientists, and drug development professionals.

Introduction Rhizoma Alismatis, the dried rhizome of Alisma orientale, is a traditional medicine used for centuries, particularly for its diuretic properties.[1][2] Modern phytochemical research has identified protostane-type triterpenoids as its primary bioactive constituents, responsible for a range of pharmacological effects, including anti-inflammatory, lipid-regulating, and antibacterial activities.[1][3] Among these compounds, 16-Oxoalisol A is a notable triterpene that contributes to the plant's overall therapeutic profile.[4][5] This document provides a detailed protocol for the extraction, purification, and analysis of this compound from Rhizoma Alismatis, intended for researchers in natural product chemistry and drug discovery.

Experimental Workflow

The overall process for isolating this compound involves the preparation of the plant material, solvent extraction, and a multi-step chromatographic purification, followed by analytical verification.

Figure 1: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocol

This protocol outlines a comprehensive method based on established phytochemical techniques for isolating triterpenoids from Alisma species.[6][7]

Materials and Reagents

-

Plant Material: Dried rhizomes of Alisma orientale.

-

Solvents (HPLC or Analytical Grade): Ethanol (95% and 60%), Methanol, Acetonitrile, Ethyl Acetate, n-Hexane, Formic Acid.

-

Stationary Phases: Silica gel (200-300 mesh) for column chromatography, C18 reversed-phase silica gel for preparative HPLC.

-

Apparatus: Grinder/mill, Soxhlet or reflux extraction apparatus, rotary evaporator, column chromatography setup, semi-preparative HPLC system with UV or ELSD detector, UPLC-MS system for analysis.

Step 1: Preparation of Plant Material

-

Obtain commercially available or authenticated dried Rhizoma Alismatis.

-

Pulverize the dried rhizomes into a fine powder (e.g., passing through a No. 5 sieve) to increase the surface area for efficient extraction.[7]

Step 2: Solvent Extraction

-

Weigh the powdered plant material (e.g., 1 kg).

-

Perform a reflux extraction using an appropriate solvent. 60% to 95% ethanol is commonly effective for extracting triterpenoids from this plant.[6][7]

-

A typical procedure involves refluxing 1 kg of powder with 10 L of 95% ethanol for 1-2 hours.[7]

-

Repeat the extraction process twice on the plant residue to ensure exhaustive extraction.

-

Alternatively, an aqueous decoction followed by ethanol precipitation can be used.[8]

Step 3: Preparation of Crude Extract

-

Combine the filtrates from all extraction cycles.

-

Filter the combined solution to remove any particulate matter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a dark, viscous crude extract.

Step 4: Chromatographic Purification

This is a multi-stage process to separate the target compound from a complex mixture.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Pack a silica gel column with a suitable solvent system (e.g., n-hexane).

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing triterpenoids.

-

-

Final Purification (Semi-Preparative HPLC):

-

Combine the fractions rich in the target compound profile.

-

Concentrate these fractions to dryness.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Purify the dissolved sample using a semi-preparative reversed-phase HPLC system (e.g., C18 column).

-

A common mobile phase is a gradient of acetonitrile in water.[6] For example, isocratic elution with 60% acetonitrile in water can be effective.[6]

-

Monitor the elution at a suitable wavelength, such as 210 nm, and collect the peak corresponding to this compound.[6]

-

Step 5: Identification and Quantification

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC.

-

Structural Elucidation: Confirm the identity of this compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the obtained data with published literature values.[6][9]

Data Presentation

The choice of extraction and purification parameters significantly impacts the yield and purity of the final product.

Table 1: Comparison of Extraction Methods and Solvents

| Method | Solvent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Reflux Extraction | 95% Ethanol | 1-2 hours, solid-liquid ratio 1:10 (g/mL) | High efficiency for moderately polar compounds. | [7] |

| Maceration | 60% Ethanol | Room temperature, 24-48 hours with agitation | Simple, requires minimal specialized equipment. | [6] |

| Decoction | Water | 2 hours at boiling, followed by ethanol precipitation | Extracts water-soluble components effectively. | [2][8] |

| Methanol Extraction | Methanol | Reflux or maceration | Effective for a broad range of polarities. |[5] |

Table 2: Typical Chromatographic Parameters for Purification and Analysis

| Stage | Stationary Phase | Mobile Phase System | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Silica Gel (200-300 mesh) | Gradient: n-Hexane / Ethyl Acetate | TLC analysis | Initial fractionation of crude extract. | [6] |

| Semi-Prep HPLC | C18, 5-10 µm | Isocratic or Gradient: Acetonitrile / Water | UV (210 nm) | Final isolation of pure compound. | [6] |

| Analytical UPLC-MS | C18, <2 µm | Gradient: Acetonitrile / 0.1% Formic Acid (aq) | MS, TOF/MS | Identification and quantification. |[8][9] |

Biological Activity and Potential Mechanism

Triterpenoids isolated from Alisma orientale have demonstrated significant anti-inflammatory properties.[3] One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to initiate gene transcription.

References

- 1. Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 90-Day Repeated Oral Dose Toxicity Study of Alismatis Rhizoma Aqueous Extract in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and biological activities of the triterpenoids and sesquiterpenoids from Alisma orientale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alismatis Rhizoma methanolic extract—Effects on metabolic syndrome and mechanisms of triterpenoids using a metabolomic and lipidomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A Strategy for Screening the Lipid-Lowering Components in Alismatis Rhizoma Decoction Based on Spectrum-Effect Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 16-Oxoalisol A In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 16-Oxoalisol A is limited in the currently available scientific literature. The following application notes and protocols are based on in vitro studies of structurally related triterpenoids isolated from Alisma orientale, such as Alisol A and Alisol B 23-acetate. These protocols and expected outcomes serve as a guide for investigating the potential biological activities of this compound.

Introduction

This compound is a triterpenoid compound that can be isolated from Alisma orientale (oriental water plantain), a plant used in traditional medicine. Triterpenoids from this plant have garnered scientific interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and lipid-lowering effects.[1] In vitro studies on related Alisma triterpenoids, such as Alisol A and Alisol B 23-acetate, have demonstrated their ability to induce apoptosis in cancer cells and inhibit inflammatory pathways.[2][3][4] These findings suggest that this compound may possess similar cytotoxic and anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery.

The following sections provide detailed protocols for assessing the in vitro effects of this compound on cell viability, apoptosis, and inflammation. Representative data from studies on related compounds are presented to illustrate potential outcomes.

Data Presentation: Representative Quantitative Data for Related Alisma Triterpenoids

The following table summarizes the in vitro biological activities of Alisol A and Alisol B 23-acetate, which are structurally similar to this compound. This data can be used as a reference for designing experiments and anticipating the potential efficacy of this compound.

| Compound | Cell Line | Assay | Concentration/IC50 | Key Findings | Reference |

| Alisol A | SCC-9, HSC-3 (Oral Cancer) | MTT Assay | 20-100 µM | Dose-dependent reduction in cell viability. | [3] |

| Alisol A | SCC-9, HSC-3 (Oral Cancer) | Annexin V/PI Staining | 50 µM | Significant increase in apoptotic cells. | [3] |

| Alisol B 23-acetate | A549 (Non-Small Cell Lung Cancer) | MTT Assay | IC50 ≈ 6-9 µM | Significant inhibition of cell viability. | [4] |

| Alisol B 23-acetate | A549 (Non-Small Cell Lung Cancer) | Flow Cytometry (Apoptosis) | 6, 9 µM | Dose-dependent increase in apoptosis. | [4] |

| Various Triterpenoids | HEK293 | NF-κB Luciferase Reporter Assay | IC50: 32.3 - 64.7 µM | Moderate inhibition of NF-κB activity. | [2] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., A549, SCC-9)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells induced by this compound using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50 determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Anti-inflammatory Activity: NF-κB Inhibition Assay

This protocol details the assessment of the anti-inflammatory potential of this compound by measuring its effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, often activated by inflammatory stimuli like lipopolysaccharide (LPS).

Materials:

-

This compound

-

Macrophage cell line (e.g., RAW 264.7) or other suitable cell line with an NF-κB reporter system

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

NF-κB Luciferase Reporter Assay System

-

Lysis buffer

-

Luciferase substrate

-

Luminometer

Protocol:

-

Cell Seeding and Transfection (if necessary): Seed cells in a 24-well plate. If not using a stable reporter cell line, transfect the cells with an NF-κB-responsive luciferase reporter plasmid according to the manufacturer's instructions.

-

Pre-treatment with Compound: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

-

Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the luciferase substrate to each well and immediately measure the luminescence.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration of each lysate if necessary. Calculate the percentage of NF-κB inhibition relative to the LPS-treated positive control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on findings for related compounds, and a general experimental workflow for in vitro assays.

References

- 1. Frontiers | Triterpenoids From Alisma Species: Phytochemistry, Structure Modification, and Bioactivities [frontiersin.org]

- 2. d-nb.info [d-nb.info]

- 3. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 16-Oxoalisol A Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoalisol A is a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Sam.) Juzep., a plant widely used in traditional medicine for its diuretic, anti-inflammatory, and hypolipidemic properties. The pharmacological activities of Alisma orientale extracts and their purified constituents suggest that this compound may have significant therapeutic potential in metabolic and inflammatory diseases. These application notes provide detailed protocols for utilizing relevant animal models to investigate the in vivo effects of this compound.

I. Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for elucidating the pharmacological effects of this compound. Based on the known activities of related compounds from Alisma orientale, the following models are recommended:

-